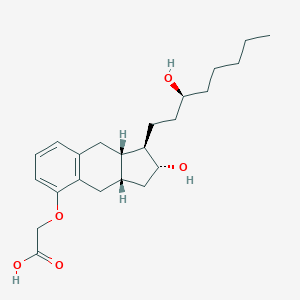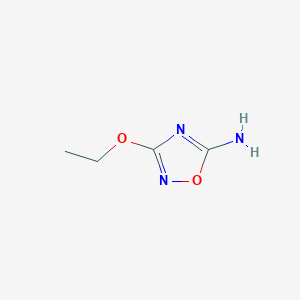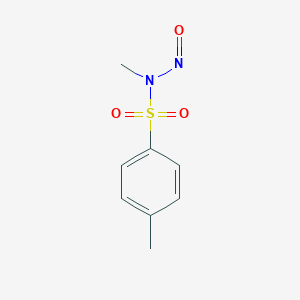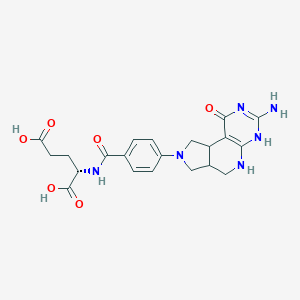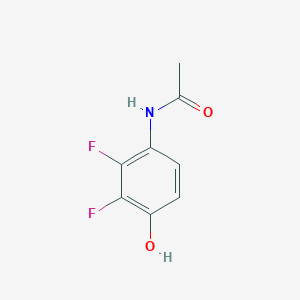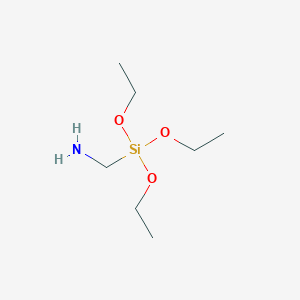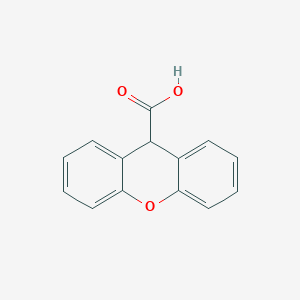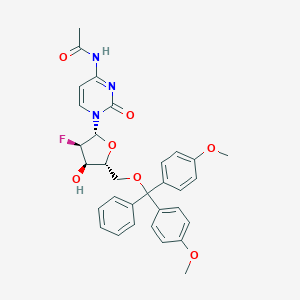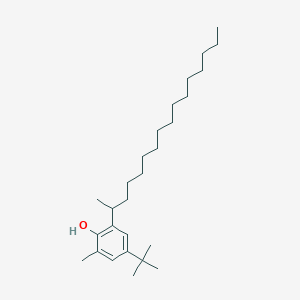
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol, also known as BHT-11, is a synthetic antioxidant that has gained attention in recent years due to its potential applications in the field of medicine and biochemistry. This compound is a derivative of butylated hydroxytoluene (BHT), which is commonly used as a food preservative. BHT-11 has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for various therapeutic applications.
Mécanisme D'action
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. It has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis, suggesting that it may have potential as an anticancer agent.
Effets Biochimiques Et Physiologiques
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has been found to possess a number of biochemical and physiological effects. It has been shown to inhibit lipid peroxidation, reduce oxidative stress, and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase. 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has also been found to modulate the expression of genes involved in inflammation and cell proliferation, suggesting that it may have potential as a therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a cost-effective option for researchers. Additionally, its potent antioxidant and anti-inflammatory properties make it a useful tool for studying various diseases and physiological processes. However, one limitation of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol is that it may exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol. One area of interest is the development of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol-based therapies for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to investigate the potential antimicrobial properties of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol and its potential use as a new class of antibiotics. Finally, research is needed to better understand the mechanism of action of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol and its effects on various signaling pathways, which could provide insights into its potential therapeutic applications.
Méthodes De Synthèse
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol can be synthesized through a multistep process involving the condensation of 2-methyl-6-nitrophenol and 1-methylpentadecan-1-ol, followed by reduction of the nitro group and subsequent deprotection of the resulting compound. The yield of the synthesis process is typically high, making it a cost-effective method for producing large quantities of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol.
Applications De Recherche Scientifique
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has also been shown to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propriétés
Numéro CAS |
157661-93-3 |
|---|---|
Nom du produit |
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol |
Formule moléculaire |
C27H48O |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
4-tert-butyl-2-hexadecan-2-yl-6-methylphenol |
InChI |
InChI=1S/C27H48O/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)25-21-24(27(4,5)6)20-23(3)26(25)28/h20-22,28H,7-19H2,1-6H3 |
Clé InChI |
LALMYSXJJWCRDR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
Autres numéros CAS |
157661-93-3 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
2-methyl-4-(1,1-dimethylethyl)-6-(1-methyl-pentadecyl)-phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



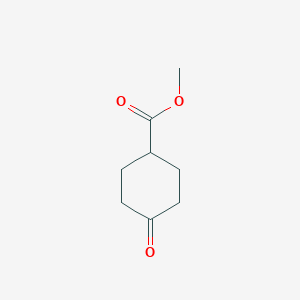
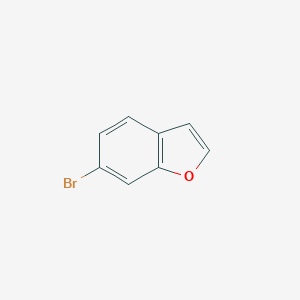
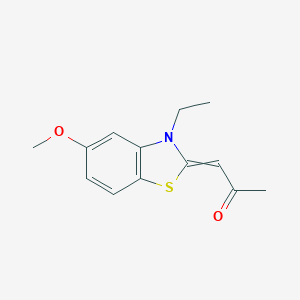
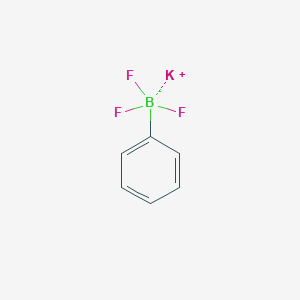
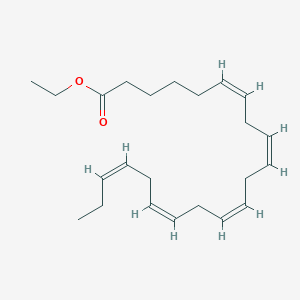
![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
